BenchChemオンラインストアへようこそ!

Tobramycin

Pseudomonas aeruginosa Antimicrobial Susceptibility Minimum Inhibitory Concentration

Select Tobramycin for its superior potency against Pseudomonas aeruginosa, with MIC values 2-4x lower than gentamicin, making it the rational choice for research on cystic fibrosis and ventilator-associated pneumonia models. Its significantly lower nephrotoxicity incidence (22.8% vs 36.3%) supports critical care studies. Stable, additive-free inhalation and patented ophthalmic formulations expand its utility in pulmonary and ocular drug delivery research.

Molecular Formula C18H37N5O9
Molecular Weight 467.5 g/mol
CAS No. 79645-27-5
Cat. No. B1681334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTobramycin
CAS79645-27-5
SynonymsBrulamycin
Nebcin
Nebicin
Nebramycin Factor 6
Obracin
Sulfate, Tobramycin
Tobracin
Tobramycin
Tobramycin Sulfate
Molecular FormulaC18H37N5O9
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N
InChIInChI=1S/C18H37N5O9/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h5-18,24-28H,1-4,19-23H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyNLVFBUXFDBBNBW-PBSUHMDJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble
Freely soluble in water (1 in 1.5 parts)
Very slightly soluble in ethanol (1 in 2000 parts). Practically insoluble in chloroform, ether
5.37e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tobramycin (CAS 79645-27-5): Aminoglycoside Antibiotic Comparator and Procurement Guide


Tobramycin (CAS 79645-27-5) is a bactericidal aminoglycoside antibiotic derived from *Streptoalloteichus tenebrarius*, produced via base-catalyzed hydrolysis of carbamoyltobramycin. It exerts its antimicrobial effect through irreversible binding to the 30S ribosomal subunit, causing mistranslation and inhibition of bacterial protein synthesis [1]. As a class, aminoglycosides exhibit concentration-dependent killing and post-antibiotic effects; however, significant intra-class differences exist in potency against specific pathogens, nephrotoxicity profiles, and resistance patterns—differences that critically inform scientific and procurement decisions [2].

Why Tobramycin (CAS 79645-27-5) Cannot Be Interchanged with Gentamicin, Amikacin, or Netilmicin


Aminoglycosides are not pharmacologically interchangeable. Substitution without consideration of quantitative differences in anti-pseudomonal potency, nephrotoxicity incidence, and formulation stability introduces clinically significant and economically relevant risks. Tobramycin demonstrates superior potency (lower MIC) against *Pseudomonas aeruginosa* compared to gentamicin and amikacin, a clinically significant but not universal nephrotoxicity advantage over gentamicin, and distinct formulation and stability liabilities compared to amikacin [1]. The following evidence dimensions establish the quantitative basis for selecting tobramycin over its closest in-class comparators.

Quantitative Evidence: Tobramycin (CAS 79645-27-5) vs. Gentamicin, Amikacin, and Netilmicin


Superior Anti-Pseudomonal Potency: Tobramycin MIC90 is 2-4x Lower than Gentamicin

Tobramycin demonstrates superior *in vitro* potency against clinical isolates of *Pseudomonas aeruginosa* compared to gentamicin. In a study of 100 isolates, the MIC for tobramycin ranged from 0.31 to 0.63 μg/mL for strains requiring 5 μg/mL of gentamicin for inhibition [1]. A separate analysis of 147 strains reported an MIC90 of 4 mg/L for tobramycin versus 8 mg/L for gentamicin, with complete cross-resistance observed [2]. For susceptible strains, MICs of gentamicin were consistently two to four times greater than those of tobramycin [3].

Pseudomonas aeruginosa Antimicrobial Susceptibility Minimum Inhibitory Concentration

Lower Clinical Nephrotoxicity vs. Gentamicin in Critically Ill Patients

In a prospective comparative trial of critically ill adults, nephrotoxicity occurred in 36.3% (44/121) of gentamicin courses versus 22.8% (21/92) of tobramycin courses—a statistically significant difference (p<0.05) [1]. A meta-analysis of clinical trials from 1975-1982 reported average nephrotoxicity frequencies of 14.0% for gentamicin and 12.9% for tobramycin (based on ~10,000 patients) [2]. Rat studies using transmission electron microscopy revealed that while tobramycin produced earlier signs of tubular injury, gentamicin induced more severe, progressive tubular necrosis [3].

Nephrotoxicity Drug Safety Clinical Trial

Ototoxicity Profile: Lower Cochlear Toxicity vs. Amikacin, Comparable to Gentamicin

A meta-analysis of 10,000 patients across 144 clinical trials established the average frequency of cochlear toxicity: 13.9% for amikacin, 8.3% for gentamicin, and 6.1% for tobramycin [1]. This places tobramycin as having a more favorable cochlear toxicity profile than amikacin. A quantitative overview of randomized trials similarly noted that the risk of auditory toxicity was higher with amikacin than with tobramycin [2]. Notably, some studies conclude no significant difference exists between amikacin and tobramycin for ototoxicity when doses are carefully adjusted [3].

Ototoxicity Cochlear Toxicity Aminoglycoside Safety

Greater Reactivity and Inactivation by Beta-Lactams vs. Amikacin

Tobramycin exhibits greater *in vitro* reactivity and susceptibility to inactivation when co-incubated with beta-lactam antibiotics (e.g., carbenicillin, ticarcillin, piperacillin) compared to amikacin. In stability studies, tobramycin and gentamicin were substantially inactivated by carbenicillin and piperacillin at 25°C and 4°C, with significant activity loss after 8-48 hours, whereas amikacin demonstrated no loss of activity under identical conditions [1][2]. A separate study confirmed tobramycin as the most reactive of the three aminoglycosides tested, with amikacin being the most stable [3].

Drug Stability Beta-lactam Interaction Formulation Compatibility

Optimal Procurement Scenarios for Tobramycin (CAS 79645-27-5) Based on Quantitative Evidence


Treatment of Confirmed or Suspected *Pseudomonas aeruginosa* Infections Requiring Potent Aminoglycoside Coverage

Based on MIC90 data demonstrating tobramycin's 2-4x superior potency against *P. aeruginosa* compared to gentamicin [1], procurement of tobramycin is scientifically justified when institutional antibiograms show high prevalence of *Pseudomonas* spp. or when treating cystic fibrosis exacerbations, ventilator-associated pneumonia, or complicated urinary tract infections where *P. aeruginosa* is a primary pathogen.

Aminoglycoside Therapy in Critically Ill Patients with Elevated Baseline Nephrotoxicity Risk

Given the significantly lower incidence of nephrotoxicity with tobramycin compared to gentamicin (22.8% vs. 36.3%, p<0.05) in critically ill populations [2], tobramycin should be preferentially stocked in intensive care unit formularies. The lower tissue accumulation and reduced severity of renal injury [3] support its selection over gentamicin when aminoglycoside therapy is mandated in patients with pre-existing renal impairment, hemodynamic instability, or concomitant nephrotoxic drug exposure.

Aerosolized Delivery for Chronic Pulmonary Infections (e.g., Cystic Fibrosis) Where High Local Concentrations Are Required

The development and patenting of stable, additive-free, pH-optimized tobramycin inhalation solutions with room-temperature shelf-life [4] and ongoing innovation in liposomal and nanoformulation encapsulation for enhanced mucus penetration [5] position tobramycin as the primary aminoglycoside for aerosolized pulmonary delivery. Procurement of these specialized formulations is indicated for chronic suppressive therapy in cystic fibrosis patients chronically colonized with *P. aeruginosa*.

Ophthalmic Infections Requiring Broad-Spectrum Coverage with Anti-Inflammatory Activity

Patented ophthalmic formulations combining tobramycin with dexamethasone (e.g., TOBRADEX®) provide both antibacterial coverage and anti-inflammatory effect in a single product [6]. The commercial availability of stable, preserved, and suspension-based ophthalmic preparations makes tobramycin a procurement priority for ophthalmology departments treating bacterial conjunctivitis, keratitis, or post-surgical prophylaxis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tobramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.